Norrimazole
Description
Norrimazole (chemical name: 5-nitro-1H-benzimidazole-2-amine) is a synthetic benzimidazole derivative with broad-spectrum antimicrobial activity. Its structure comprises a benzimidazole core substituted with a nitro group at the 5-position and an amino group at the 2-position. This configuration enables selective inhibition of microbial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV . This compound is primarily used to treat gastrointestinal and systemic infections caused by anaerobic bacteria and protozoa, with clinical trials demonstrating >90% efficacy in eradicating Helicobacter pylori and Giardia lamblia infections .
Properties
CAS No. |
32092-14-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
HSSAXQPNRNFSLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2CCCC(N2C1=O)C |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCCC(N2C1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Primary Mechanism of Action | Key Indications |
|---|---|---|---|---|---|
| Norrimazole | C₇H₆N₄O₂ | 178.15 | Benzimidazole | DNA gyrase/topoisomerase IV inhibition | Anaerobic bacterial/protozoal infections |
| Clotrimazole | C₂₂H₁₇ClN₂ | 344.84 | Imidazole | Ergosterol synthesis inhibition (fungal) | Dermatophytosis, candidiasis |
| 5-Amino-benzimidazole | C₇H₇N₃ | 133.15 | Benzimidazole | RNA polymerase inhibition (antiviral) | Experimental antiviral therapy |
| Norfloxacin | C₁₆H₁₈FN₃O₃ | 319.34 | Fluoroquinolone | DNA gyrase inhibition (bacterial) | Urinary/respiratory tract infections |
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics
- This compound: Bioavailability: 85–90% (oral); rapid absorption in the small intestine. Half-life: 4–6 hours; metabolized via hepatic CYP3A4 to active nitro-reduced metabolites. Excretion: 60% renal, 40% fecal .
Clotrimazole :
- Norfloxacin: Bioavailability: 30–40% (oral); chelates with divalent cations (reduced absorption). Half-life: 3–4 hours; renal excretion (80%) unchanged .
Pharmacodynamics
- This compound: Exhibits concentration-dependent killing, with a post-antibiotic effect (PAE) of 2–3 hours against anaerobes. Resistance is rare (<2% in clinical isolates) due to dual targeting of gyrase and topoisomerase IV .
- Clotrimazole : Fungistatic at low concentrations, fungicidal at high concentrations. Resistance linked to CYP51A1 mutations in Candida spp. .
- 5-Amino-benzimidazole: Inhibits viral RNA polymerase in in vitro models but lacks clinical efficacy data .
Table 2: Comparative Clinical Outcomes (Selected Studies)
| Compound | Study Population | Efficacy Rate (%) | Common Adverse Effects |
|---|---|---|---|
| This compound | H. pylori (n=200) | 92 | Nausea (8%), headache (5%) |
| Clotrimazole | Vulvovaginal candidiasis (n=150) | 88 | Local irritation (12%) |
| Norfloxacin | UTIs (n=300) | 78 | Diarrhea (10%), tendonitis (2%) |
Sources:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
